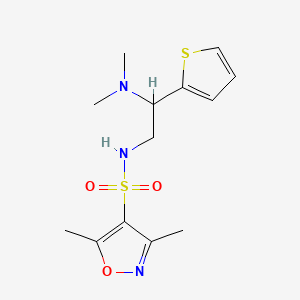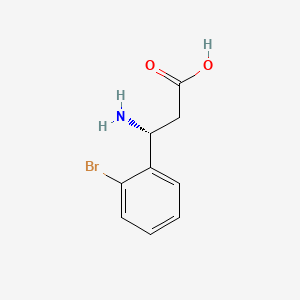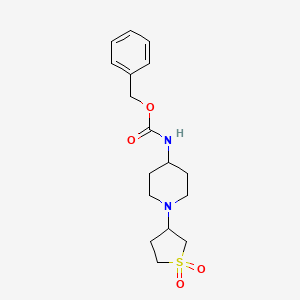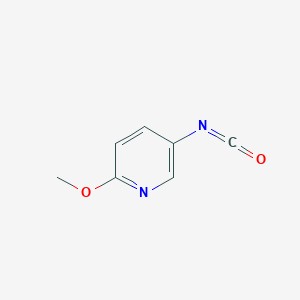
5-Isocyanato-2-methoxypyridine
Vue d'ensemble
Description
5-Isocyanato-2-methoxypyridine is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 .
Molecular Structure Analysis
The InChI code for 5-Isocyanato-2-methoxypyridine is 1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 . This indicates the connectivity and hydrogen count of its atoms. For a detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC could be used .It has a storage temperature of -10 degrees . For a comprehensive analysis of its physical and chemical properties, techniques like melting point determination, boiling point determination, density measurement, and molecular formula determination could be used .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
5-Isocyanato-2-methoxypyridine is used in various chemical syntheses. For instance, it plays a role in the efficient synthesis of 5-functionalised-2-methoxypyridines. These are further transformed into bicyclic δ-Lactams using magnesium ‘ate’ complexes as key reagents. This process demonstrates the chemical versatility and reactivity of 5-Isocyanato-2-methoxypyridine in creating complex molecular structures (Sośnicki, 2009).
Application in Material Science
In the field of material science, derivatives of 2-methoxypyridine, such as 5-Isocyanato-2-methoxypyridine, are significant. For instance, they are utilized in the synthesis of imidazo[1,2-a]pyridines, which are recognized as a 'drug prejudice' scaffold due to their wide range of applications, including in medicinal chemistry. These compounds also contribute to material science due to their structural characteristics (Bagdi et al., 2015).
Role in Synthesizing Complex Organic Compounds
5-Isocyanato-2-methoxypyridine is also instrumental in synthesizing complex organic compounds, like Lycopodium alkaloids. It serves as a masked pyridone in the synthesis of lycoposerramine R, an alkaloid, demonstrating its utility in creating biologically active compounds (Bisai & Sarpong, 2010).
Stability and Interaction Studies
Investigations into the stability of imino macrocycles derived from 4-methoxypyridine-2,6-dicarbaldehyde show remarkable stability in water. This indicates the potential for using these compounds in various aqueous environments, possibly including biological systems (Saggiomo & Lüning, 2008).
Interaction with Carbon Dioxide
Studies on the interaction of 2-methoxypyridine derivatives with CO2 reveal insights into non-covalent interactions, which can inform the development of CO2 adsorbents. Understanding these interactions is crucial for applications in environmental chemistry and carbon capture technologies (Cheng et al., 2020).
Involvement in Coordination Compounds
The creation of coordination compounds using 4-methoxypyridine showcases the role of 5-Isocyanato-2-methoxypyridine in inorganic chemistry. These compounds have been synthesized and characterized by various spectroscopic methods, highlighting the compound's utility in forming complex inorganic structures (Mautner et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-isocyanato-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJBXAKNZCOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isocyanato-2-methoxypyridine | |
CAS RN |
918525-01-6 | |
| Record name | 5-isocyanato-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

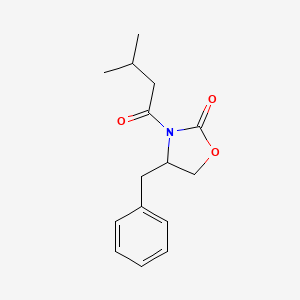
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)
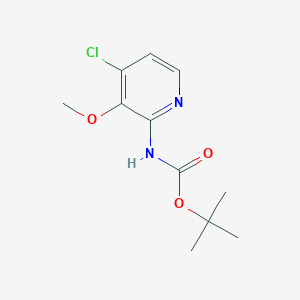
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
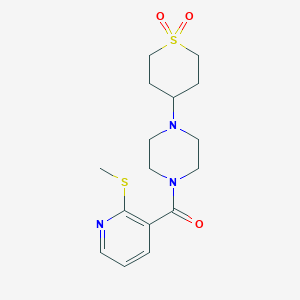
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

